Rosiglitazone-d4
Description
Properties
Molecular Formula |
C18H15D4N3O3S |
|---|---|
Molecular Weight |
361.45 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Chemical Properties
- N-Desmethyl this compound : This metabolite lacks the methyl group on the pyridinylamine moiety compared to this compound. It is used to study demethylation pathways and exhibits a similar molecular weight (347.42 g/mol) but distinct metabolic stability .
- 5-Hydroxy this compound : Hydroxylation at the pyridinyl ring introduces a polar functional group, increasing solubility in aqueous media. Its higher molecular weight (377.45 g/mol) and altered LogP value (2.22 vs. parent compound) influence its pharmacokinetic behavior .
Analytical Performance
- This compound: Demonstrates exceptional repeatability in HPLC methods, with a relative standard deviation (RSD) of 0.337% in rosiglitazone quantification . Its deuterated structure reduces ion suppression in mass spectrometry, improving signal-to-noise ratios .
- N-Desmethyl this compound : Requires chromatographic separation from the parent compound due to similar retention times, often achieved using gradient elution in reversed-phase HPLC .
- 5-Hydroxy this compound : Its hydroxyl group necessitates derivatization for optimal LC-MS/MS sensitivity, though deuterium labeling mitigates matrix effects in plasma samples .
Pharmacokinetic and Metabolic Differences
- Metabolic Stability : Deuteration slows hepatic metabolism by CYP2C8, a key enzyme in rosiglitazone clearance. However, 5-Hydroxy this compound may undergo further glucuronidation, altering its excretion profile .
- Toxicological Considerations: While this compound itself is non-toxic, its metabolites (e.g., N-Desmethyl) may accumulate in renal impairment models, necessitating careful monitoring in preclinical studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
